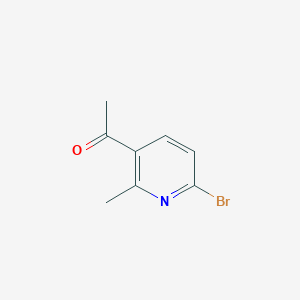

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone

Description

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone is a brominated pyridine derivative featuring a methyl group at the 2-position and an acetyl group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. For example, it has been utilized in the synthesis of antiparasitic agents targeting Haemonchus contortus via Suzuki coupling and related methodologies . Its structural attributes—such as the electron-withdrawing bromine atom and steric effects from the methyl group—make it a critical building block for modifying reactivity and target binding in drug discovery.

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

1-(6-bromo-2-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8BrNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4H,1-2H3 |

InChI Key |

LQNUDNADALMJIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most reliable and widely reported method to access 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone and its analogues involves Suzuki-Miyaura cross-coupling reactions starting from 6-bromo-2-substituted pyridine derivatives. This palladium-catalyzed cross-coupling allows for the introduction of various substituents at the 2-position, including acetyl groups, under mild conditions with high functional group tolerance.

Key features of the Suzuki-Miyaura method include:

- Catalyst and Ligand: Palladium acetate (Pd(OAc)2) at 5 mol% loading combined with RuPhos ligand at 10 mol% has shown excellent catalytic activity.

- Base: Cesium carbonate (Cs2CO3) used in 3 equivalents facilitates the reaction.

- Solvent System: A mixture of toluene and water (4:1) provides an optimal medium.

- Temperature and Time: Reaction conducted at 110 °C for 16 hours.

- Substrate Scope: Effective with various organotrifluoroborates, including alkyl, aryl, styrenyl, and heteroaryl groups.

This method yields this compound analogues in isolated, purified yields ranging from 30% to 93%, depending on the organotrifluoroborate used.

Detailed Reaction Conditions and Outcomes

| Entry | Organotrifluoroborate (RBF3K) | Product Yield (%) | Notes on Substituent and Yield |

|---|---|---|---|

| 1 | Potassium butyltrifluoroborate | 81 | Simple alkyl group, high yield |

| 2 | 3,3-Dimethylbutyltrifluoroborate | 77 | Sterically hindered alkyl, good yield |

| 3 | Phenethyltrifluoroborate | 72 | Alkyl with aromatic moiety, good yield |

| 4 | Phenyltrifluoroborate | 76 | Aromatic group, good yield |

| 5 | tert-Butylphenyltrifluoroborate | 70 | Electron-donating alkyl substituent, moderate yield |

| 6 | Methoxyphenyltrifluoroborate | 72 | Electron-donating substituent, moderate yield |

| 7 | Dimethylaminophenyltrifluoroborate | 63 | Strong electron-donating substituent, slightly lower yield |

| 8 | Vinylphenyltrifluoroborate | 61 | Vinyl group, moderate yield |

| 9 | Cyclohexyltrifluoroborate | 59 | Saturated ring, moderate yield |

| 10 | Cyclopropyltrifluoroborate | Not successful | Steric and electronic challenges |

| 11 | Heteroaryl trifluoroborate | 30 | Challenging coupling, low yield |

| 12 | Another heteroaryl trifluoroborate | 93 | High yield for heteroaryl coupling |

| 13 | Potassium catechol trifluoroborate | 77 | Aromatic with oxygen substituents, good yield |

Table 1: Suzuki-Miyaura cross-coupling of 6-bromo-2-acetylpyridine with various organotrifluoroborates producing diversified 2-substituted 6-bromopyridines including this compound analogues. Data adapted from Lambert and Carrick, 2018.

Advantages of Suzuki-Miyaura Cross-Coupling

- Functional Group Tolerance: The method tolerates sensitive groups such as carbonyls without unwanted side reactions.

- Mild Reaction Conditions: Moderate temperature and aqueous solvent system reduce decomposition.

- Wide Substrate Scope: Enables diversification of the 2-position substituent on the 6-bromo pyridine ring.

- Scalability: Demonstrated scale-up experiments confirm the method's practicality for larger preparations.

Alternative Preparation Routes from Patents

A patent (US20120232281A1) describes related processes for preparing 1-(6-methylpyridin-3-yl)ethanone derivatives involving reaction with substituted phenylmethylsulfones and avoiding hazardous oxidants and tungsten-based catalysts. Although the patent focuses on methyl-substituted pyridinyl ethanones rather than bromo derivatives, it provides insights into:

- Use of piperidine as a base to improve yields.

- Reaction temperature around 40 °C for 16 hours.

- One-pot synthesis approaches avoiding isolation of intermediates.

- Avoidance of hazardous oxidants by using sulfonate intermediates at the correct oxidation state.

This patent underscores the importance of mild, safe, and efficient synthetic routes for substituted pyridinyl ethanones, which can be adapted or extended to bromo derivatives with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Carboxylic acids or other oxidized products.

Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary depending on the specific enzyme or biological target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on analog data from .

Key Observations:

- Electron-Donating Groups: The methoxy substituent in 1-(6-Bromo-3-methoxypyridin-2-yl)ethanone may enhance solubility compared to methyl or halogen groups, critical for pharmacokinetic optimization .

- Steric and Positional Isomerism: Moving the methyl group from the 2- to 5-position (as in 1-(6-Bromo-5-methyl-pyridin-2-yl)-ethanone) introduces steric effects that could hinder interactions in tight-binding pockets .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone, and how do they influence its handling in laboratory settings?

- Answer : Key properties include molecular weight (278.93 g/mol), melting point (123–126°C), and stability under inert atmospheres . The bromine substituent increases molecular polarity, necessitating anhydrous conditions during synthesis. Storage at 2–8°C in inert atmospheres is recommended to prevent decomposition .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyridine ring and acetyl group positions. Mass spectrometry (exact molecular weight: 278.93) and X-ray crystallography (for solid-state conformation analysis) are complementary . Polar surface area (PSA) and logP values (e.g., XlogP ≈ 1.1) can be calculated computationally to validate solubility and partitioning behavior .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and scalability?

- Answer : Refluxing brominated pyridine precursors with ethyl cyanoacetate and ammonium acetate in ethanol under controlled stoichiometry (e.g., 2.5 mmol substrate) improves cyclization efficiency . Catalytic systems like palladium-based catalysts may enhance cross-coupling reactions involving the bromine substituent. Kinetic studies under varying temperatures (e.g., 70–100°C) and solvent polarities can identify optimal conditions .

Q. What mechanistic insights explain the reactivity of the bromine substituent in Suzuki-Miyaura couplings?

- Answer : The bromine atom at the 6-position undergoes oxidative addition with palladium(0) catalysts, forming a Pd(II) intermediate. Steric effects from the adjacent methyl group may slow transmetallation, requiring bulky ligands (e.g., SPhos) to accelerate the process. Density Functional Theory (DFT) simulations can model transition states to predict regioselectivity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

- Answer : Prolonged exposure to moisture or oxygen leads to hydrolysis of the acetyl group, forming carboxylic acid derivatives. Accelerated stability studies (e.g., 40°C/75% relative humidity) coupled with HPLC-MS can identify degradation pathways. Storage in argon-purged vials at 2–8°C minimizes decomposition .

Q. What challenges arise in quantifying trace impurities during HPLC analysis, and how can they be mitigated?

- Answer : Co-elution of byproducts (e.g., dehalogenated analogs) with the parent compound complicates quantification. Employing a gradient elution protocol (e.g., 10–90% acetonitrile in water) with a C18 column improves resolution. Method validation via spike-recovery experiments ensures accuracy within ±5% .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for resolving contradictions in reaction yield data across studies?

- Answer : Multivariate analysis (e.g., ANOVA) can isolate variables (catalyst loading, temperature) affecting yield discrepancies. Replicating experiments under standardized conditions (e.g., inert atmosphere, fixed solvent ratios) reduces variability. Meta-analyses of published protocols (e.g., comparing reflux times) identify optimal parameters .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Answer : Molecular docking (using AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinities to enzymes like kinases. Topological polar surface area (TPSA ≈ 62.3 Ų) and partition coefficients (logP) inform bioavailability predictions. QSAR models trained on pyridine derivatives correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.